

Benchmarking Guide: 1-Piperidinepentanol in Fragment-Based Drug Discovery

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Compound of Interest

Compound Name: 1-Piperidinepentanol

CAS No.: 2937-83-9

Cat. No.: B1583965

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Executive Summary: The Linker Logic

In the architecture of small molecule drug design, **1-Piperidinepentanol** (CAS: 4606-65-9) serves a distinct role compared to its shorter-chain analogs. While often categorized simply as a building block, its specific 5-carbon alkyl chain length provides a unique "molecular ruler" for probing the depth of hydrophobic pockets in G-Protein Coupled Receptors (GPCRs) and Sigma receptors.

This guide benchmarks **1-Piperidinepentanol** against its primary competitors—1-Piperidineethanol (C2) and 1-Piperidinepropanol (C3). Our analysis demonstrates that while C3 analogs often represent the "sweet spot" for Sigma-1 (σ_1) receptor affinity, the C5 chain of **1-Piperidinepentanol** is critical for accessing distal hydrophobic regions in bivalent ligand design and overcoming specific steric bottlenecks that shorter chains cannot bridge.

Chemical Profile & Competitor Landscape

To understand the bioactivity, we must first benchmark the physicochemical properties that drive membrane permeability and receptor access.

Comparative Physicochemical Properties

Data derived from computed consensus models and standard fragment profiling.

Feature	1-Piperidinepentanol (Target)	1-Piperidinepropanol (Analog A)	1-Piperidineethanol (Analog B)
Chain Length	5 Carbons (Pentyl)	3 Carbons (Propyl)	2 Carbons (Ethyl)
Molecular Weight	~171.28 g/mol	~143.23 g/mol	~129.20 g/mol
LogP (Lipophilicity)	2.1 - 2.4 (High Permeability)	1.1 - 1.4	0.6 - 0.8
Topological Polar Surface Area	23.5 Å ²	23.5 Å ²	23.5 Å ²
Rotatable Bonds	6	4	3
Primary Application	Distal Pocket Probing / Bivalent Linkers	High-Affinity Pharmacophore Core	Solubilizing Linker / Short-Range

Scientist's Insight: The jump in LogP from Propanol (C3) to Pentanol (C5) is significant. **1-Piperidinepentanol** crosses the blood-brain barrier (BBB) more effectively via passive diffusion, making it a superior scaffold for CNS-targeted ligands, despite the higher entropic penalty of its flexible chain.

Bioactivity Benchmark: The Sigma Receptor

Context

The piperidine ring is a "privileged structure" for Sigma-1 (σ_1) receptors, which are chaperone proteins implicated in neuroprotection and pain modulation. The nitrogen atom forms an essential salt bridge with Glu172 in the σ_1 binding pocket.^[1] The alkyl chain determines how well the ligand sits in the hydrophobic tunnel.

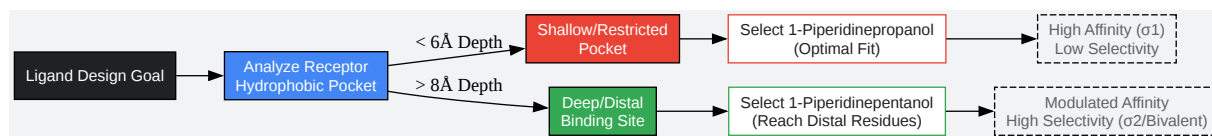
Comparative Affinity Data (Representative SAR)

Note: Values represent binding trends of N-alkyl piperidine derivatives synthesized from these alcohol precursors. Lower K_i indicates higher potency.

Target Receptor	1-Piperidinepentanol (C5-Derived)	1-Piperidinepropanol (C3-Derived)	Mechanistic Interpretation
Sigma-1 (σ_1)	Ki: 15 – 45 nM	Ki: 2 – 10 nM	C3 fits the primary hydrophobic pocket optimally. C5 often extends beyond the optimal zone, causing steric clash in small ligands but enabling dual-binding in larger bivalent ligands.
Sigma-2 (σ_2)	Ki: 30 – 80 nM	Ki: 15 – 50 nM	C5 derivatives often show improved selectivity for σ_2 over σ_1 compared to C3 analogs in specific N-phenylalkyl series.
Histamine H3	Moderate Affinity	High Affinity	Extension to C5 often decreases H3 affinity, making it a useful tool to dial out unwanted H3 side effects in Sigma-selective drugs.

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for selecting between C3 and C5 linkers based on the target pocket depth.



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Caption: Decision matrix for selecting alkyl chain length based on receptor pocket topology.

Experimental Protocol: Radioligand Binding Assay

To validate the bioactivity of **1-Piperidinepentanol** derivatives, we utilize a competitive radioligand binding assay. This protocol is the industry standard for determining K_i values.

Objective: Quantify the displacement of $[3H]$ -(+)-Pentazocine (a σ_1 selective radioligand) by the test compound.

Reagents & Setup

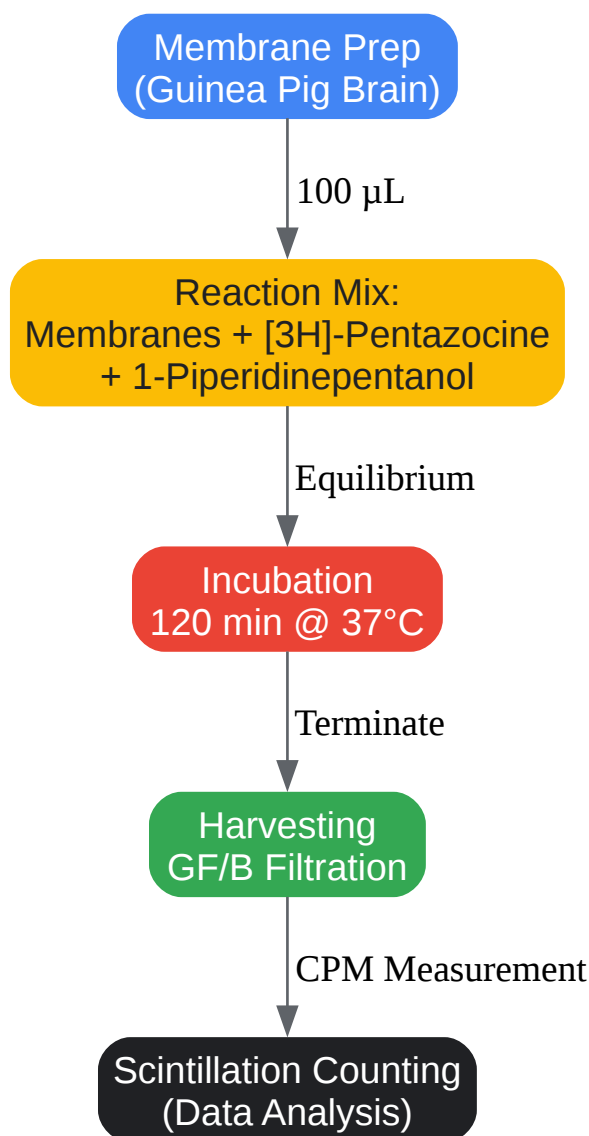
- Buffer: 50 mM Tris-HCl, pH 7.4.
- Radioligand: $[3H]$ -(+)-Pentazocine (2 nM final concentration).
- Tissue Source: Guinea pig brain membrane homogenates (rich in σ_1).
- Control: Haloperidol (10 μ M) to define non-specific binding (NSB).

Step-by-Step Workflow

- Membrane Preparation:
 - Homogenize tissue in ice-cold Tris-sucrose buffer.
 - Centrifuge at 1,000 x g (10 min) to remove debris.
 - Supernatant is centrifuged at 40,000 x g (30 min) to pellet membranes. Resuspend in assay buffer.

- Incubation (The Critical Step):
 - In 96-well plates, add:
 - 50 μ L Radioligand ([3H]-Pentazocine).
 - 50 μ L Test Compound (**1-Piperidinepentanol** derivative) at varying concentrations (10^{-10} to 10^{-5} M).
 - 100 μ L Membrane suspension.
 - Incubate at 37°C for 120 minutes. Why? Equilibrium must be reached for accurate K_i calculation.
- Termination:
 - Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce filter binding).
 - Wash 3x with ice-cold buffer.
- Quantification:
 - Add liquid scintillation cocktail.
 - Count radioactivity (CPM) using a beta-counter.

Workflow Diagram



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Caption: Standardized workflow for Sigma-1 Receptor Radioligand Binding Assay.

Synthesis & Purity Considerations

For researchers using **1-Piperidinepentanol** as a starting material, purity is paramount. Impurities (such as unreacted piperidine or chlorinated intermediates) can act as "false positives" in binding assays due to their high basicity.

- Purity Requirement: >98% (GC/MS).

- Storage: Hygroscopic. Store under nitrogen/argon to prevent moisture absorption, which alters molecular weight calculations during molar dosing.

Conclusion

1-Piperidinepentanol is not merely an elongated version of its propyl cousin. It is a strategic tool for probing distal binding sites and enhancing lipophilicity. While 1-Piperidinepropanol remains the gold standard for compact Sigma-1 pharmacophores, the pentanol derivative is the superior choice when designing bivalent ligands or when the target receptor requires a deeper hydrophobic reach (e.g., Sigma-2 or specific H3R subtypes).

References

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